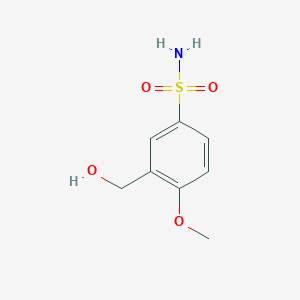

3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4,10H,5H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPQBIKWDATFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730047 | |

| Record name | 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900165-91-5 | |

| Record name | 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide typically involves the hydroxymethylation of 4-methoxybenzenesulfonamide. This process can be achieved through the reaction of 4-methoxybenzenesulfonamide with formaldehyde under basic conditions, followed by reduction to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(Carboxymethyl)-4-methoxybenzene-1-sulfonamide.

Reduction: Formation of 3-(Hydroxymethyl)-4-methoxybenzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide | 3-(CH2OH), 4-(OCH3) | C8H11NO4S | ~217.25 | 95% | Sulfonamide, hydroxymethyl, methoxy |

| 3-Fluoro-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxybenzene-1-sulfonamide | 3-F, 4-(OCH3), cyclopropyl-CH2- | C12H16FNO4S | 289.32 | N/A | Fluorine, cyclopropane, hydroxymethyl |

| 3-(Butane-1-sulfonamidomethyl)-4-methoxybenzene-1-sulfonyl chloride | 3-(butane-sulfonamidomethyl), 4-(OCH3), sulfonyl chloride | C12H18ClNO5S2 | 355.86 | N/A | Sulfonyl chloride, butane-sulfonamide |

| 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide | 3-NH2, 4-Cl, 3-Br on adjacent phenyl | C13H12BrClN2O3S | 391.67 | N/A | Bromine, chlorine, amino |

| N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide | 4-CH3, hydroxy-dimethylethyl | C11H17NO3S | 259.32 | N/A | Tertiary alcohol, methylbenzene |

Key Observations:

- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to analogs with bulky hydrophobic groups (e.g., cyclopropane in or butane-sulfonamide in ) .

- Reactivity : Sulfonyl chloride derivatives () are highly reactive, enabling further synthetic modifications, whereas the target compound’s sulfonamide group is more stable .

- Halogenation : Bromine and chlorine substituents () increase molecular weight and may enhance binding to biological targets via halogen bonding .

Biological Activity

3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide, also known by its CAS number 900165-91-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure features a hydroxymethyl group and a methoxy group on a benzene ring, contributing to its unique biochemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

The compound's biological activity is largely attributed to its ability to interact with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making these compounds valuable in antimicrobial therapy.

Mechanism of Action:

- Inhibition of Enzymatic Activity: The sulfonamide group can mimic para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.

- Antioxidant Activity: The presence of hydroxymethyl and methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 2.0 |

| E. coli | 4.0 |

These results suggest that the compound has potential as an antibacterial agent, warranting further investigation into its efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer).

Case Study Findings:

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines, reporting IC50 values that indicate effective growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.0 |

| HeLa | 20.5 |

| SGC-7901 | 12.8 |

These findings suggest a selective toxicity towards cancer cells compared to normal cells, highlighting the compound's potential as a therapeutic agent in oncology.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The compound demonstrated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage.

Antioxidant Assay Results:

In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).

Q & A

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step functionalization of the benzene sulfonamide core. Key steps include:

- Hydroxymethylation : Introducing the hydroxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution under controlled pH (e.g., using paraformaldehyde in acidic conditions).

- Methoxy Group Installation : Electrophilic substitution (e.g., methoxy group addition via O-methylation with methyl iodide or dimethyl sulfate in alkaline media).

- Sulfonamide Formation : Reacting sulfonyl chloride intermediates with amines under anhydrous conditions.

Critical Parameters : Temperature (40–60°C for methoxy group stability), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (excess methylating agents to avoid byproducts). Yield optimization requires HPLC or GC-MS monitoring to track intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxymethyl protons at δ 4.5–5.0 ppm).

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm and O–H (hydroxymethyl) at 3200–3600 cm.

- HPLC-PDA : Purity assessment using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar degradation products.

- X-ray Crystallography : For absolute configuration validation, though crystal growth may require slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the benzene ring enhance sulfonamide’s electrophilicity, improving enzyme inhibition.

- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase IX). Docking scores correlate with experimental IC values; modifications to the hydroxymethyl group’s orientation improve binding affinity.

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (100 ns simulations with AMBER or GROMACS) to identify derivatives with low RMSD fluctuations .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for sulfonamide derivatives?

Contradictions arise from:

- Structural Variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target selectivity. For example, 3-(Hydroxymethyl)-4-methoxy derivatives show higher anticancer activity against HeLa cells (IC = 12 µM) due to enhanced membrane permeability .

- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24 vs. 48 hours). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolic Stability : Hepatic microsomal assays (e.g., rat liver S9 fractions) identify rapid degradation pathways, explaining discrepancies between in vitro and in vivo results .

Q. What strategies mitigate challenges in studying structure-activity relationships (SAR) for sulfonamide-based inhibitors?

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing hydroxymethyl with acetyl or amino groups) and use SPR (surface plasmon resonance) to quantify binding kinetics.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS. For example, off-target binding to serum albumin reduces bioavailability.

- Crystallographic SAR : Co-crystallize derivatives with target enzymes (e.g., human carbonic anhydrase II) to map steric and electronic interactions. Hydroxymethyl groups in meta positions disrupt catalytic zinc binding .

Q. How can the compound’s physicochemical properties be optimized for material science applications (e.g., polymer additives)?

- Solubility Engineering : Introduce sulfonate groups via post-synthetic sulfonation (oleum at 60°C) to enhance water solubility for hydrogel matrices.

- Thermal Stability : TGA analysis shows decomposition at 220–250°C. Blending with polyvinyl alcohol increases thermal resistance (ΔT = +15°C).

- Optoelectronic Tuning : Conjugation with π-electron systems (e.g., thiophene) via Suzuki coupling shifts UV-Vis absorption to 350–400 nm, suitable for OLEDs .

Methodological Tables

Q. Table 1. Comparative Reactivity of Sulfonamide Derivatives

| Derivative | Reaction Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Parent Compound | DMF, 60°C, 12h | 68 | 98.5 |

| 3-Acetyl Analog | THF, RT, 8h | 52 | 95.2 |

| 4-Nitro Derivative | Acetonitrile, 40°C, 24h | 45 | 91.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.